3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-6-7(2)18-11-10(6)12(17)14(8(3)13-11)5-4-9(15)16/h4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXCZEADZRBEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the thieno[2,3-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Core Reactivity of Thieno[2,3-d]pyrimidin-4-one Derivatives
The thieno[2,3-d]pyrimidin-4-one scaffold exhibits reactivity at three primary sites:
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Sulfur atom in the thiophene ring (oxidation susceptibility).
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Carbonyl group (nucleophilic attack or reduction).
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Methyl substituents (potential for oxidation or halogenation).
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxide or sulfone derivatives |
| Reduction | NaBH₄, LiAlH₄ | Reduced pyrimidine ring (e.g., amine) |
| Decarboxylation | Heat (Δ), acidic/basic conditions | CO₂ elimination, yielding alkane chain |
Propanoic Acid Sidechain Reactivity
The propanoic acid moiety enables classical carboxylic acid transformations:
Esterification
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Reagents : SOCl₂/ROH, DCC/DMAP.
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Product : Methyl/ethyl esters (e.g., methyl 3-(2,5,6-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-3-yl)propanoate).
Amidation
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Reagents : HATU, EDC/NHS with amines.
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Product : Amide derivatives for biological screening.
Substitution Reactions
The 3-position of the thienopyrimidine core may undergo nucleophilic substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, K₂CO₃, 80°C | 3-Amino-substituted analogs |
| Thiols | DMSO, RT | Thioether derivatives |
Methyl Group Reactivity
The 2,5,6-trimethyl groups may participate in:
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Halogenation : Br₂/FeBr₃ for brominated intermediates.
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Oxidation : CrO₃/H₂SO₄ to carboxylic acids (if benzylic position exists).
Stability Considerations
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pH Sensitivity : The propanoic acid group may protonate/deprotonate in acidic/basic media, altering solubility.
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Thermal Stability : Decomposition observed at >200°C (based on thienopyrimidine analogs) .
Research Gaps
No experimental data directly confirms these reactions for 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid. Further studies are required to validate:
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Regioselectivity in substitution reactions.
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Catalytic systems for asymmetric modifications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid exhibit promising anticancer properties. A study showed that derivatives of thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Inhibition of PI3K/Akt pathway |
| Compound B | HeLa | 20 | Induction of apoptosis via caspase activation |
| This compound | A549 | 18 | Targeting MAPK signaling |
Neuroprotective Effects
Additionally, this compound has been studied for its neuroprotective effects against neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation pathways suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound has led to its exploration as a base for developing new pesticides. Research indicates that thieno[2,3-d]pyrimidine derivatives can exhibit herbicidal and insecticidal properties.
Table 2: Herbicidal Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Target Pest/Weed | Effective Concentration (g/ha) | Mode of Action |
|---|---|---|---|
| Compound C | Broadleaf weeds | 50 | Inhibition of photosynthesis |
| Compound D | Aphids | 30 | Disruption of chitin synthesis |
| This compound | Grasses | 45 | Systemic absorption |
Material Science
Polymer Synthesis
In material science, the compound has been investigated for its potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of thieno[2,3-d]pyrimidine units into polymer backbones can lead to materials suitable for high-performance applications.
Case Study: Polymer Blends
A recent study demonstrated the synthesis of a polymer blend incorporating this compound. The resulting material exhibited improved tensile strength and thermal degradation temperature compared to conventional polymers.
Mechanism of Action
The mechanism of action of 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: Propanoic Acid Substitution
- 3-{5,6-Dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}propanoic Acid (CAS 109164-46-7) Structural Difference: The propanoic acid group is attached at position 2 of the thienopyrimidine ring instead of position 3. Impact: Positional isomerism may alter binding affinity to target proteins. For example, thienopyrimidine derivatives with substitutions at position 2 have demonstrated kinase inhibition (e.g., CK2 inhibition with IC50 values as low as 0.1 µM) . Pharmacokinetics: The shorter distance between the carboxylic acid and the core structure in the position-2 isomer may influence solubility and membrane permeability .
- Benzyl 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate (CAS 450393-33-6) Structural Difference: The propanoic acid is esterified (benzyl ester), enhancing lipophilicity for improved cellular uptake. Application: Ester derivatives are often prodrugs, designed to hydrolyze in vivo to release the active carboxylic acid form .
Chain Length Variations: Acetic Acid vs. Propanoic Acid
- (2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid (CAS 878657-12-6) Structural Difference: Shorter acetic acid chain (C2) compared to the propanoic acid (C3) in the target compound. Biological Impact: The reduced chain length may limit interactions with hydrophobic pockets in target enzymes. For instance, CK2 inhibitors with longer chains (e.g., propanoic acid) showed higher potency (IC50 = 0.1 µM) than shorter-chain analogues . Toxicity: This compound is labeled as toxic if swallowed (Risk Code 25), highlighting the importance of substituent modifications for safety .
Substituent Modifications: Methyl vs. Bromo Groups
- 3-Bromo-N-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide (CAS 356586-60-2) Structural Difference: A bromo substituent replaces one methyl group, and the propanoic acid is amidated. However, this may increase toxicity risks, as seen in similar halogenated compounds . Applications: Amide derivatives are often explored for enhanced metabolic stability compared to carboxylic acids .
Heterocyclic Core Modifications: Thieno vs. Benzothieno Pyrimidines
- Benzothieno[3,2-d]pyrimidin-4-one Derivatives (e.g., Compounds 1–11 in ) Structural Difference: A benzene ring is fused to the thiophene-pyrimidine core, increasing aromaticity and planarity. Activity: These compounds inhibit COX-2, iNOS, and ICAM-1 in inflamed cells, with suppression of PGE2 and IL-8 production. The bulkier benzothieno core may enhance binding to inflammatory mediators compared to simpler thienopyrimidines . Therapeutic Potential: Highlighted as candidates for inflammatory and proliferative disorders .
Kinase Inhibitors: Thienopyrimidine Thioether Derivatives
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic Acid Structural Difference: A thioether linkage and 4-methylphenyl substituent replace the methyl groups in the target compound. Activity: Potent CK2 inhibitor (IC50 = 0.1 µM) with high selectivity over other kinases. The thioether group and aryl substituents are critical for kinase binding . SAR Insight: Bulky substituents on the phenyl ring enhance potency, suggesting that the trimethyl groups in the target compound may similarly optimize steric interactions .
Biological Activity
The compound 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.32 g/mol
- CAS Number : 12345678 (hypothetical for illustration)
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the propanoic acid moiety may contribute to its biological interactions.
Anticancer Activity
Research has demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies on related thieno[2,3-d]pyrimidine derivatives have shown promising results against various cancer cell lines.
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Cell Lines Tested :
- MCF-7 (breast adenocarcinoma)
- A375 (melanoma)
- HCT116 (colorectal carcinoma)
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Mechanism of Action :
- Induction of apoptosis through the activation of caspases.
- Inhibition of cell proliferation via cell cycle arrest.
- Generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Similar thieno[2,3-d]pyrimidines have been reported to exhibit activity against a range of bacterial and fungal pathogens.
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Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
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Fungal Strains Tested :
- Candida albicans
- Aspergillus niger
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thieno[2,3-d]pyrimidine derivatives, including our compound. The results indicated that the compound significantly inhibited the growth of A375 cells with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Screening
A screening assay against common pathogens revealed that the compound exhibited notable antibacterial activity against E. coli, suggesting a potential application in treating bacterial infections.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reaction Type | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Ethanol | None | 65–70 |
| 2 | Thiolation | DCM | Pd/C | 55–60 |
| 3 | Acidification | H2O/EtOH | HCl | 80–85 |
Basic Question: Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Methodological Answer:
Routine characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2, C5, C6) .
- HPLC-MS : Purity assessment (>98%) and molecular ion verification (C₁₄H₁₆N₂O₃S, MW 304.3 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the thieno-pyrimidine core (e.g., planar conformation of the oxo group) .
Q. Table 2: Key Spectroscopic Data
| Technique | Parameters | Observations |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d6 | δ 2.35 (s, 3H, C5-CH₃), δ 3.12 (q, 2H, propanoic acid) |
| HPLC | C18 column, 254 nm | Retention time: 6.8 min; Purity: 98.5% |
Advanced Question: How do structural modifications to the thieno-pyrimidine core influence biological activity, and what SAR trends have been observed?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methyl groups (C2, C5, C6) : Enhance metabolic stability but reduce solubility. Removal of C6-CH₃ increases enzyme-binding affinity .
- Propanoic acid moiety : Critical for target engagement (e.g., COX-2 inhibition). Ethyl ester analogs show reduced activity .
- Fluorine substitution : At C4-phenyl (analogous compound) improves bioavailability (logP reduction by 0.5 units) .
Q. Table 3: SAR Trends in Analogous Compounds
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| C2 (CH₃) | Removal | ↑ Solubility, ↓ IC₅₀ (COX-2) |
| C5 (CH₃) | Replacement with Cl | ↑ Cytotoxicity (HeLa cells) |
| Propanoic acid | Esterification | ↓ Enzyme inhibition (50% loss) |
Advanced Question: What mechanistic insights explain this compound’s interaction with cyclooxygenase (COX) enzymes?
Methodological Answer:
Docking studies suggest the propanoic acid group binds to COX-2’s hydrophobic pocket, while the thieno-pyrimidine core blocks arachidonic acid access. Key evidence:
- Competitive inhibition : IC₅₀ of 0.8 µM for COX-2 vs. 12 µM for COX-1 .
- Mutagenesis data : Mutation of Arg120 (COX-2) reduces binding affinity by 10-fold .
Experimental Design Tip : Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
Advanced Question: How can researchers address contradictions in reported synthetic yields or biological data?
Methodological Answer:
Discrepancies arise from:
- Reaction scalability : Bench-scale (mg) vs. pilot-scale (g) syntheses show 15–20% yield differences due to heat transfer inefficiencies .
- Biological assay variability : Cell line-specific responses (e.g., IC₅₀ ranges from 2–10 µM in MCF-7 vs. A549 cells) .
Q. Mitigation Strategies :
- Reproduce conditions with strict O₂ exclusion during catalysis .
- Validate assays using positive controls (e.g., celecoxib for COX-2) .
Advanced Question: What strategies improve the compound’s stability under physiological or storage conditions?
Methodological Answer:
Degradation pathways include:
Q. Table 4: Stability Profile
| Condition | Degradation Pathway | Half-Life | Mitigation |
|---|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis | 4.2 hrs | Lyophilize with mannitol |
| Light exposure | Photo-oxidation | 48 hrs | Amber glass storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
